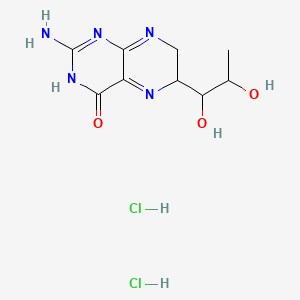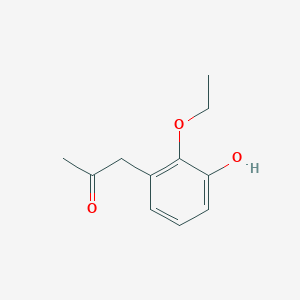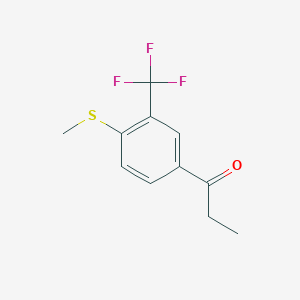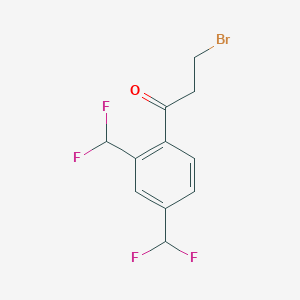
7-Bromo-5-isopropyl-2-phenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-5-isopropyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are widely recognized for their biological and pharmacological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-isopropyl-2-phenyl-1H-indole typically involves multi-step organic reactions One common method is the Fischer indole synthesis, which involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole coreThe isopropyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-5-isopropyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki or Stille coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted indoles, while coupling reactions can produce biaryl compounds with diverse functional groups .
Aplicaciones Científicas De Investigación
7-Bromo-5-isopropyl-2-phenyl-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study biological pathways and interactions involving indole derivatives
Mecanismo De Acción
The mechanism of action of 7-Bromo-5-isopropyl-2-phenyl-1H-indole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The indole core can mimic natural substrates or ligands, allowing the compound to modulate biological pathways. The bromine, isopropyl, and phenyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-isopropyl-1H-indole: Similar structure but lacks the phenyl group.
2-Phenylindole: Similar structure but lacks the bromine and isopropyl groups.
Uniqueness
7-Bromo-5-isopropyl-2-phenyl-1H-indole is unique due to the combination of bromine, isopropyl, and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C17H16BrN |
|---|---|
Peso molecular |
314.2 g/mol |
Nombre IUPAC |
7-bromo-2-phenyl-5-propan-2-yl-1H-indole |
InChI |
InChI=1S/C17H16BrN/c1-11(2)13-8-14-10-16(12-6-4-3-5-7-12)19-17(14)15(18)9-13/h3-11,19H,1-2H3 |
Clave InChI |
BZOYHERELRYUBO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C2C(=C1)C=C(N2)C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





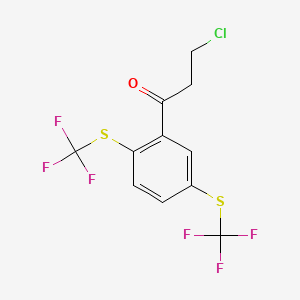
![tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate](/img/structure/B14053868.png)
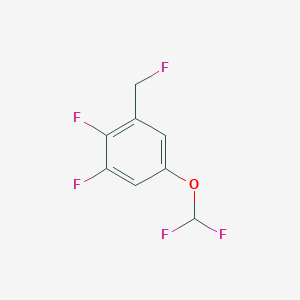
![2H-Pyrrolo[2,3-d]pyrimidin-2-one,1,3-dihydro-](/img/structure/B14053892.png)
![(E)-3-(5-Bromomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14053896.png)
